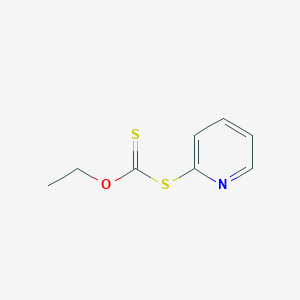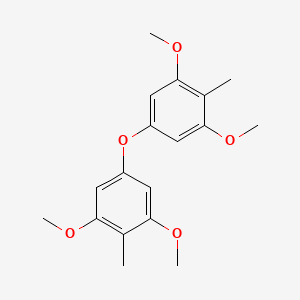![molecular formula C34H22O4S2 B14404518 1,1'-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione} CAS No. 84306-68-3](/img/structure/B14404518.png)
1,1'-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione} is an organic compound characterized by its complex structure, which includes phenylsulfanyl and phenyl groups attached to an ethane-1,2-dione backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione} typically involves multi-step organic reactions. One common method includes the reaction of 1,3-dibromobenzene with phenylsulfanylphenylacetylene under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate in a solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.
化学反应分析
Types of Reactions
1,1’-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione} undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the phenylsulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or hydrocarbons.
科学研究应用
1,1’-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione} has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism of action of 1,1’-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione} involves its interaction with specific molecular targets and pathways. The phenylsulfanyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also induce oxidative stress in cells, leading to apoptosis or other cellular responses.
相似化合物的比较
Similar Compounds
1,3-Diacetylbenzene: Similar structure but lacks the phenylsulfanyl groups.
1,4-Diacetylbenzene: Similar structure with acetyl groups in the para position.
1,3-Phenylenebismaleimide: Contains maleimide groups instead of phenylsulfanyl groups.
Uniqueness
1,1’-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione} is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical properties and reactivity. These groups can participate in specific interactions and reactions that are not possible with similar compounds lacking these functional groups.
属性
CAS 编号 |
84306-68-3 |
|---|---|
分子式 |
C34H22O4S2 |
分子量 |
558.7 g/mol |
IUPAC 名称 |
1-[3-[2-oxo-2-(4-phenylsulfanylphenyl)acetyl]phenyl]-2-(4-phenylsulfanylphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C34H22O4S2/c35-31(23-14-18-29(19-15-23)39-27-10-3-1-4-11-27)33(37)25-8-7-9-26(22-25)34(38)32(36)24-16-20-30(21-17-24)40-28-12-5-2-6-13-28/h1-22H |
InChI 键 |
SCWFNGSGZIWJHK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C(=O)C3=CC(=CC=C3)C(=O)C(=O)C4=CC=C(C=C4)SC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)


![5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne](/img/structure/B14404467.png)

![7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14404474.png)
![3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14404477.png)
![(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14404496.png)

![Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14404525.png)
